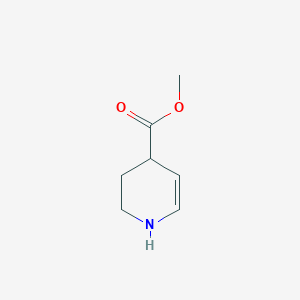![molecular formula C7H3Cl2N3 B12976657 2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
2,7-Dichloropyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[3,2-d]pyrimidine typically involves the selective chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method is the palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position . This reaction is carried out under controlled conditions to ensure the selective removal of the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents like oxone are used in solvents like dimethylformamide (DMF) at room temperature.
Reduction: Reducing agents like sodium borohydride are used in solvents like ethanol or methanol under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,7-Dichloropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell signaling pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its molecular targets .
Comparaison Avec Des Composés Similaires
2,7-Dichloropyrido[3,2-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
Pyrido[2,3-d]pyrimidine: A related compound with different substitution patterns and biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with a pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H3Cl2N3 |
|---|---|
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
2,7-dichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H |
Clé InChI |
BEBLWEIRQBXYAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=CN=C(N=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


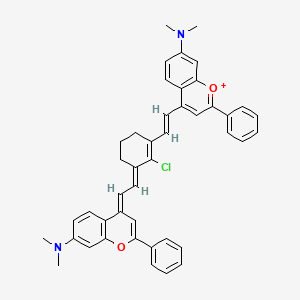
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
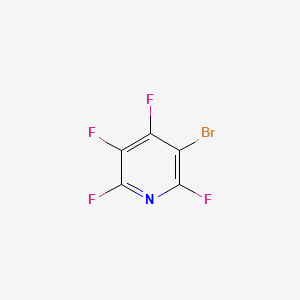
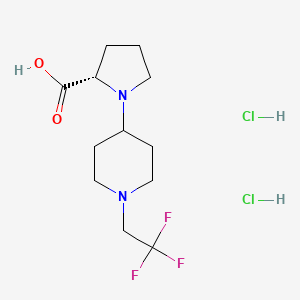





![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
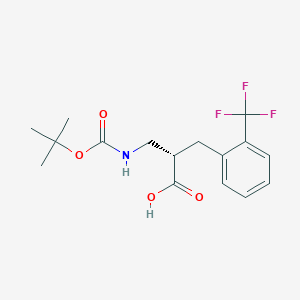
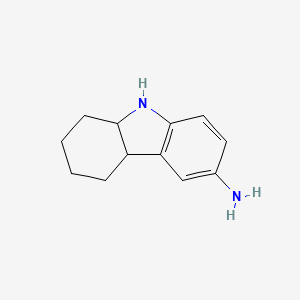
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
